1-(4-Amino-2,3-difluoro-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2,3-difluoro-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,3-difluoro-phenyl)-ethanone typically involves the introduction of the amino and difluoro groups onto a phenyl ring, followed by the addition of an ethanone group. One common method involves the nitration of a difluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves the acylation of the amino-difluorobenzene to form the ethanone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2,3-difluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Amino-2,3-difluoro-phenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,3-difluoro-phenyl)-ethanone involves its interaction with molecular targets through its amino and difluoro groups. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
- 4-Amino-2,3-difluorophenol
- 4-Amino-2,3-difluorophenylacetic acid
- 4,4’-Diaminooctafluorobiphenyl
Comparison: 1-(4-Amino-2,3-difluoro-phenyl)-ethanone is unique due to the presence of both an ethanone group and difluoro substitutions on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
1-(4-amino-2,3-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOHYDELUTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.